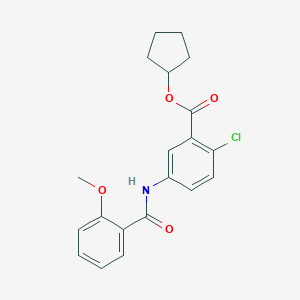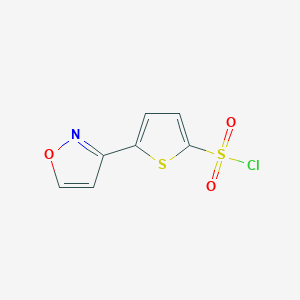
5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride
Vue d'ensemble
Description
The focus on thiophene and its derivatives, including oxazolyl thiophenes, has intensified due to their wide range of applications and significant biological activities. Particularly, "5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride" belongs to a class of compounds that have been explored for their potential in various chemical and pharmaceutical fields.
Synthesis Analysis
The synthesis of thiophene sulfonamide derivatives, including those similar to "5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride," often involves Suzuki cross-coupling reactions. A study by Noreen et al. (2017) highlighted a convenient approach for synthesizing thiophene sulfonamide derivatives via reactions of aryl boronic acids and esters under mild conditions, showcasing the flexibility in introducing functional groups to the thiophene core (Noreen et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of thiophene derivatives often reveals the impact of substituents on the compound's electronic properties and reactivity. The study by Beryozkina et al. (2015) on 1,2,3-triazoles shows how the nature of the azolyl ring and the size of the substituent on sulfonyl chloride influence the regiochemistry of the reaction, which is crucial for understanding the molecular structure of "5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride" derivatives (Beryozkina et al., 2015).
Chemical Reactions and Properties
The reactivity of thiophene sulfonyl derivatives, including their interactions with amines, hydrazine, and sodium azide, has been extensively studied. Cremlyn et al. (1981) detailed reactions of thiophene-2-sulfonyl chloride with various reagents, leading to the formation of amides, azides, hydrazides, and hydrazones, showcasing the compound's versatile reactivity and potential for further functionalization (Cremlyn et al., 1981).
Physical Properties Analysis
The physical properties of thiophene derivatives, including "5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride," are influenced by their molecular structure. These properties are crucial for determining the compound's solubility, stability, and suitability for various applications. However, specific studies focusing on the physical properties of "5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride" were not found in the search, indicating a potential area for future research.
Chemical Properties Analysis
Thiophene derivatives exhibit a range of chemical properties, including electrophilic substitution reactions, which are central to their chemical behavior and utility in synthesis. The study by Christov and Ivanov (2002) on alkatrienyl sulfoxides and sulfones offers insights into the synthesis and reaction pathways of related thiophene derivatives, highlighting the complexity and potential of these compounds in chemical synthesis (Christov & Ivanov, 2002).
Applications De Recherche Scientifique
Synthesis of Thiophene Derivatives
Thiophene derivatives, including those derived from or related to 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride, have gained significant attention due to their wide range of applications in medicinal chemistry. These derivatives exhibit antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Thiophene compounds are also employed in the synthesis of various drugs, demonstrating their versatility as intermediates in organic synthesis. The advancements in thiophene synthesis, including novel methods and the use of diverse catalysts, highlight the compound's importance in drug synthesis and natural product synthesis, which is seen as a future challenge in the field (Xuan, 2020).
Fluorimetric and Colorimetric Chemosensors
The development of organic fluorimetric and colorimetric chemosensors for detecting various ions showcases the functional utility of compounds like 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride. Thiophene derivatives, due to their electronic and structural features, serve as essential components in coordination chemistry, acting as ligands to detect metal ions. Such sensors are vital in environmental, agricultural, and biological applications, indicating the compound's relevance beyond pharmaceuticals to broader scientific research areas (Al-Saidi & Khan, 2022).
Advanced Oxidation Processes
The presence of chloride ions, akin to those in 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride, impacts advanced oxidation processes (AOPs) used for water treatment. Studies have explored how chloride ions interact with strong oxidants, leading to the formation of chlorine radicals. These findings are crucial for understanding the degradation mechanisms of organic pollutants and designing efficient water treatment strategies that account for the generation of chlorinated by-products and their potential environmental impacts (Oyekunle et al., 2021).
Bioactive Molecules
Research into the structural and biological significance of heterocyclic compounds, including thiophene derivatives, underscores their role in drug design. The synthesis and modification of such compounds have led to discoveries of molecules with potent antiviral, antitumor, and antimycobacterial activities. This area of study emphasizes the importance of thiophene and oxazole derivatives in medicinal chemistry, showcasing their potential as lead compounds in the development of new therapeutic agents (Ostrowski, 2022).
Environmental and Material Sciences
Thiophene derivatives are also significant in material science, demonstrating applications in the development of plastic scintillators and other polymeric materials. These applications reveal the compound's utility in creating materials with specific optical, thermal, and radiation-damage stability properties, further expanding its research and industrial applications beyond the pharmaceutical realm (Salimgareeva & Kolesov, 2005).
Safety and Hazards
5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride is considered hazardous and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Orientations Futures
Propriétés
IUPAC Name |
5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S2/c8-14(10,11)7-2-1-6(13-7)5-3-4-12-9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOOPXTYGCQGOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1C2=CC=C(S2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383894 | |
| Record name | 5-(1,2-Oxazol-3-yl)thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160233-27-2 | |
| Record name | 5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160233-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,2-Oxazol-3-yl)thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine](/img/structure/B62517.png)

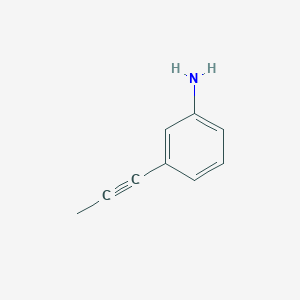

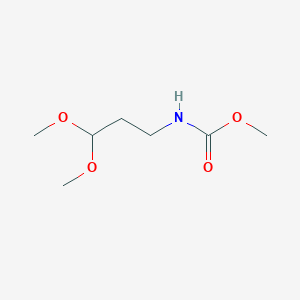
![[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester](/img/structure/B62528.png)
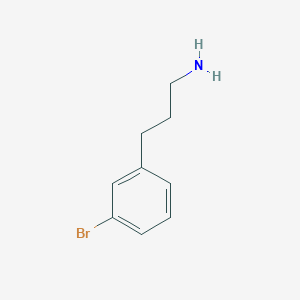
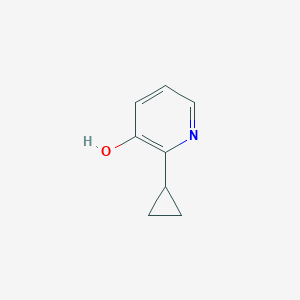
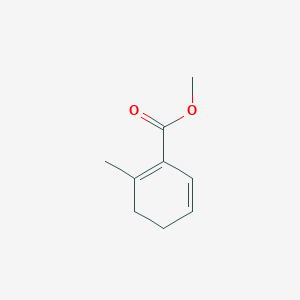
![1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B62545.png)
![1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione](/img/structure/B62546.png)
![Cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, [1R-(1alpha,2beta,4beta)]-(9CI)](/img/structure/B62548.png)
